6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine)
Description
6,6'-(Pentane-1,5-diyl)di(1,3,5-triazine-2,4-diamine) is a bis-triazine derivative featuring two 1,3,5-triazine-2,4-diamine moieties connected via a flexible pentane-1,5-diyl linker.
Properties
CAS No. |
4128-91-0 |
|---|---|
Molecular Formula |
C11H18N10 |
Molecular Weight |
290.33 g/mol |
IUPAC Name |
6-[5-(4,6-diamino-1,3,5-triazin-2-yl)pentyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H18N10/c12-8-16-6(17-9(13)20-8)4-2-1-3-5-7-18-10(14)21-11(15)19-7/h1-5H2,(H4,12,13,16,17,20)(H4,14,15,18,19,21) |
InChI Key |
WNBGQQIHDLCNBV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=NC(=NC(=N1)N)N)CCC2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This process is often carried out using a one-pot, microwave-assisted method in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents like sodium borohydride.
Substitution: The triazine rings can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity
Mechanism of Action
The mechanism by which 1,3,5-Triazine-2,4-diamine,6,6’-(1,5-pentanediyl)bis- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
6,6'-(Butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) (CAS 4341-27-9)
- Structure : Features a shorter butane-1,4-diyl linker (C4 chain) instead of pentane.
- Properties: The reduced chain length likely enhances crystallinity compared to the pentane-linked analogue, as shorter aliphatic chains improve molecular packing. However, this may reduce solubility in nonpolar solvents .
- Applications : Referred to as "Adipoguanamine," it has been explored in polymer crosslinking and coordination chemistry .
6,6'-[But-2-yne-1,4-diylbis(oxy)]bis[N2,N2,N4,N4-tetrakis(2-methoxyethyl)-1,3,5-triazine-2,4-diamine] (Compound 12)
- Structure : Contains a rigid but-2-yne linker with methoxyethyl substituents on the triazine rings.
- Properties : The alkoxy groups enhance solubility in polar solvents, while the acetylene linker introduces rigidity, contrasting with the flexible pentane chain in the target compound .
- Synthesis : Prepared via nucleophilic substitution reactions under mild conditions, differing from the high-temperature condensations used for simpler bis-triazines .
Aromatic and Heterocyclic-Linked Analogues
6,6'-(2,1-Phenylene)bis(1,3,5-triazine-2,4-diamine) (CAS 5118-79-6)
- Structure : Incorporates a rigid phenylene spacer instead of an aliphatic chain.
- Properties : The aromatic linker enhances thermal stability (melting point >300°C) and π-conjugation, making it suitable for electronic materials. However, it lacks the conformational flexibility of the pentane-linked compound .
- Safety : Classified as hazardous under GHS guidelines, with risks of skin/eye irritation and respiratory sensitization .
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines
- Structure : Aryl substituents (e.g., phenyl, nitroaryl) directly attached to the triazine core.
- Biological Activity : Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with activity influenced by electron-withdrawing substituents on the aryl group. This contrasts with the aliphatic-linked bis-triazines, which lack reported bioactivity .
Phosphorus-Containing Analogues
1,3,5-Triaza-2-phosphorinan-4,6-diones
- Structure : Phosphorus replaces a carbon atom in the triazine ring, forming a heterocyclic system with unique reactivity.
- Properties: Exhibits redox-active behavior and forms stable oxides (e.g., compounds 7–10 in ), unlike the purely nitrogenous target compound. These derivatives are explored in catalysis and medicinal chemistry .
Comparative Analysis Table
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